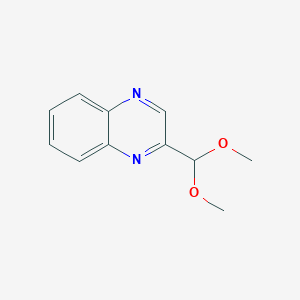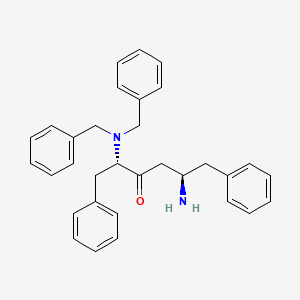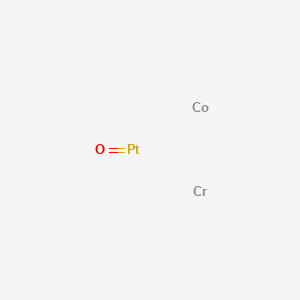
Chromium;cobalt;oxoplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium;cobalt;oxoplatinum is a complex compound that combines the unique properties of chromium, cobalt, and platinum. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, cobalt for its magnetic properties and high-temperature stability, and platinum for its catalytic properties and resistance to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chromium;cobalt;oxoplatinum typically involves the co-precipitation method, where solutions containing chromium, cobalt, and platinum salts are mixed under controlled conditions to form the desired compound. The reaction conditions, such as pH, temperature, and concentration of reactants, are carefully optimized to ensure the formation of a homogeneous product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as selective laser melting and laser engineered net shaping. These methods allow for precise control over the composition and structure of the compound, making it suitable for high-performance applications .
Análisis De Reacciones Químicas
Types of Reactions: Chromium;cobalt;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in redox reactions where chromium and cobalt change their oxidation states, and platinum acts as a catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation reactions may yield oxides of chromium and cobalt, while reduction reactions may produce metallic forms of these elements .
Aplicaciones Científicas De Investigación
Chromium;cobalt;oxoplatinum has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In medicine, it is being explored for its anticancer properties, particularly in targeting specific cellular pathways . In industry, it is used in the production of high-performance materials, such as superalloys and coatings, due to its excellent mechanical and chemical properties .
Mecanismo De Acción
The mechanism of action of chromium;cobalt;oxoplatinum involves its interaction with molecular targets and pathways within cells. For example, in its role as an anticancer agent, it can induce apoptosis by disrupting DNA replication and transcription, leading to cell death . The compound’s catalytic properties are attributed to the presence of platinum, which facilitates electron transfer reactions and enhances the overall reactivity of the compound .
Comparación Con Compuestos Similares
Chromium;cobalt;oxoplatinum can be compared with other similar compounds, such as cobalt-chromium alloys and platinum-based catalysts. While cobalt-chromium alloys are known for their mechanical strength and corrosion resistance, the addition of platinum in this compound enhances its catalytic properties and makes it suitable for a broader range of applications . Other similar compounds include chromium(III) oxide and cobalt(II) oxide, which have distinct properties but lack the combined benefits of the three elements present in this compound .
Conclusion
This compound is a versatile compound with unique properties derived from its constituent elements Its synthesis, chemical reactivity, and wide range of applications make it a valuable material in various fields of science and industry
Propiedades
Número CAS |
189817-15-0 |
|---|---|
Fórmula molecular |
CoCrOPt |
Peso molecular |
322.01 g/mol |
Nombre IUPAC |
chromium;cobalt;oxoplatinum |
InChI |
InChI=1S/Co.Cr.O.Pt |
Clave InChI |
IOKOVYQTEHFVRF-UHFFFAOYSA-N |
SMILES canónico |
O=[Pt].[Cr].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


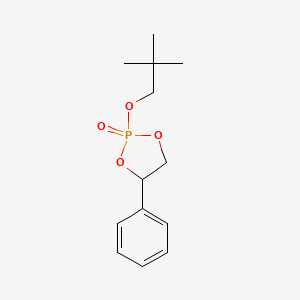
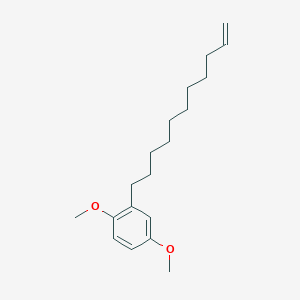
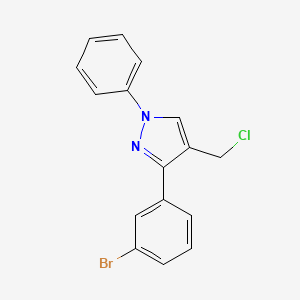
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
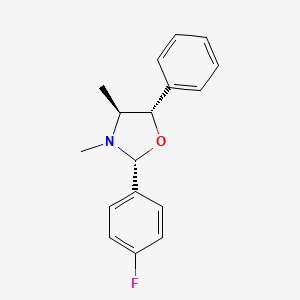
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
